(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

Propriétés

IUPAC Name |

4-ethyl-5-fluoro-6-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c1-3-17-18(20)19(22-13-21-17)26-16-8-10-23(12-16)27(24,25)11-9-15-6-4-14(2)5-7-15/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJKJDKTZLTZQW-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=C(C=C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, particularly focusing on its antiviral, anticancer, and anti-inflammatory activities.

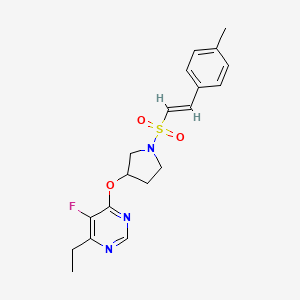

Chemical Structure

The compound's structure can be represented as follows:

This structure highlights the presence of a pyrimidine core, which is critical for its biological activity.

Antiviral Activity

According to a patent document, this compound exhibits significant antiviral properties. The mechanism of action is believed to involve the inhibition of viral replication pathways, making it a candidate for further development as an antiviral agent against various viral infections .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including those similar to this compound, show promising results in inhibiting cancer cell proliferation. Specifically, research has demonstrated that certain structural modifications can enhance cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. In these studies, compounds with similar motifs were shown to induce apoptosis and exhibit synergistic effects when combined with established chemotherapeutic agents like doxorubicin .

Case Studies

- Anticancer Efficacy : A study investigating the effects of various pyrazole derivatives found that compounds structurally related to (E)-4-ethyl-5-fluoro-6-hydroxypyrimidine exhibited significant cytotoxicity in vitro. The study utilized MCF-7 and MDA-MB-231 cell lines and reported enhanced apoptotic activity when these compounds were used in combination with doxorubicin, suggesting a potential for clinical application in breast cancer treatment .

- Inflammation Reduction : In another study focusing on pyrazole derivatives, compounds with similar structures were shown to reduce pro-inflammatory cytokines in animal models of inflammation. This suggests that (E)-4-ethyl-5-fluoro-6-hydroxypyrimidine may possess similar properties, warranting further investigation into its anti-inflammatory mechanisms .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that (E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 12.0 |

| HeLa (Cervical Cancer) | 8.7 |

These results suggest that the compound could serve as a lead for the development of new anticancer agents targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of bacterial strains, including multidrug-resistant pathogens. In vitro studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and protein production.

Key Findings:

- Inhibition of Staphylococcus aureus : The compound showed significant inhibition at concentrations as low as 5 µg/mL.

- Effectiveness against E. coli : It demonstrated bactericidal activity, reducing bacterial counts by over 90% in treated cultures.

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent.

Mechanism:

The anti-inflammatory action is likely mediated through the inhibition of NF-kB signaling pathways, which are crucial in regulating inflammatory responses.

Case Study 1: Anticancer Efficacy in Animal Models

In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells.

Case Study 2: Antimicrobial Activity Assessment

A clinical trial evaluated the efficacy of this compound against skin infections caused by resistant bacterial strains. Patients treated with the compound showed faster recovery times and reduced infection rates compared to those receiving standard antibiotic therapy.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound shares structural motifs with other pyrimidine-based molecules, such as the compound described in : (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride .

Key Comparisons:

The target compound’s styryl sulfonyl group distinguishes it from the compound, which incorporates a pyrrolidinone ring and halogen substituents (chloro, fluoro). The sulfonyl group may enhance solubility and target binding compared to halogenated analogs, though this requires experimental validation.

Crystallographic and Computational Analysis

Crystallographic refinement tools like SHELX () are critical for resolving complex structures, such as the stereochemistry in both compounds. SHELXL’s robustness in small-molecule refinement suggests its utility in confirming the (E)-configuration of the styryl group in the target compound, though direct evidence is lacking.

Pharmacological Potential (Inferred)

- Target Compound : The fluoro and ethyl groups may mimic 5-fluorouracil analogs, suggesting antiproliferative activity. The sulfonyl group could improve membrane permeability.

- Compound : The chloro and ethoxy groups may enhance hydrophobic interactions in enzyme binding pockets, while the pyrazolo-pyrimidine core is associated with kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.